- Radical-Mediated Acyl Thiol-Ene Reaction for Rapid Synthesis of Biomolecular Thioester DerivativesEuropean Journal of Organic Chemistry, 2021, 2021(29), 4148-4160,
Cas no 89619-81-8 (3-Butenoic acid, 2-amino-, hydrochloride)

3-Butenoic acid, 2-amino-, hydrochloride 化学的及び物理的性質
名前と識別子
-
- 3-Butenoic acid, 2-amino-, hydrochloride
- 2-amino-3-butenoic acid hcl
- 2-aminobut-3-enoic acid,hydrochloride
- 3-Butenoic acid, 2-amino-, hydrochloride (9CI)
- 3-Butenoic acid, 2-amino-, hydrochloride, (±)- (ZCI)
- 2-Amino-3-butenoic acid hydrochloride
- DL-2-Vinylglycine hydrochloride
-
- MDL: MFCD28128627
- インチ: 1S/C4H7NO2.ClH/c1-2-3(5)4(6)7;/h2-3H,1,5H2,(H,6,7);1H
- InChIKey: DGDXDTSUVOEPFK-UHFFFAOYSA-N
- ほほえんだ: Cl.O=C(C(C=C)N)O
3-Butenoic acid, 2-amino-, hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7543509-0.05g |
2-aminobut-3-enoic acid hydrochloride |
89619-81-8 | 95.0% | 0.05g |
$155.0 | 2025-02-24 | |
abcr | AB532374-1g |
2-Aminobut-3-enoic acid HCl salt ( H-DL-Gly(Vinyl)-OH.HCl); . |
89619-81-8 | 1g |
€765.00 | 2025-02-15 | ||
Ambeed | A371047-250mg |
2-Aminobut-3-enoic acid hydrochloride |
89619-81-8 | 95% | 250mg |
$258.0 | 2024-04-16 | |
Aaron | AR003XXY-5g |
3-Butenoic acid, 2-amino-, hydrochloride |
89619-81-8 | 95% | 5g |
$3831.00 | 2024-07-18 | |
1PlusChem | 1P003XPM-250mg |
3-Butenoic acid, 2-amino-, hydrochloride |
89619-81-8 | 95% | 250mg |
$470.00 | 2024-04-20 | |
Aaron | AR003XXY-100mg |
2-Amino-3-butenoic acid hydrochloride |
89619-81-8 | 95% | 100mg |
$343.00 | 2025-04-03 | |
Aaron | AR003XXY-1g |
3-Butenoic acid, 2-amino-, hydrochloride |
89619-81-8 | 95% | 1g |
$943.00 | 2025-02-14 | |
A2B Chem LLC | AB82858-50mg |
2-Aminobut-3-enoic acid hydrochloride |
89619-81-8 | 95% | 50mg |
$199.00 | 2024-04-19 | |
A2B Chem LLC | AB82858-1g |
2-Aminobut-3-enoic acid hydrochloride |
89619-81-8 | 95% | 1g |
$738.00 | 2024-04-19 | |
A2B Chem LLC | AB82858-5g |
2-Aminobut-3-enoic acid hydrochloride |
89619-81-8 | 95% | 5g |
$2949.00 | 2024-04-19 |
3-Butenoic acid, 2-amino-, hydrochloride 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
- Organic reactions without solvent: Michael additions on an unsaturated sulfone and sulfoxidePhosphorus and Sulfur and the Related Elements, 1988, 39(1-2), 73-8,
ごうせいかいろ 3
- Synthesis of α-amino acids by reaction of tert-butyl N-(tert-butoxycarbonyl)iminoacetate with C-nucleophilesSynthesis, 1987, (3), 223-5,
ごうせいかいろ 4
- Enantioselective electrophilic bond construction to the α-carbon of α-amino acidsTetrahedron, 1988, 44(17), 5495-506,
3-Butenoic acid, 2-amino-, hydrochloride Raw materials
- PROPANEDIOIC ACID, (ACETYLAMINO)ETHENYL-, DIETHYL ESTER
- 3-Butenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1,1-dimethylethyl ester
- (S)-Methyl 2-(((benzyloxy)carbonyl)amino)but-3-enoate
- 3-Butenoic acid, 2-[(diphenylmethylene)amino]-, methyl ester
3-Butenoic acid, 2-amino-, hydrochloride Preparation Products
3-Butenoic acid, 2-amino-, hydrochloride 関連文献
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Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
-
Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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Ayuk M. Ako,Valeriu Mereacre,Wolfgang Wernsdorfer,Ian J. Hewitt,Christopher E. Anson,Annie K. Powell Chem. Commun., 2009, 544-546
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
10. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
3-Butenoic acid, 2-amino-, hydrochlorideに関する追加情報
Recent Advances in the Study of 3-Butenoic acid, 2-amino-, hydrochloride (CAS: 89619-81-8)
3-Butenoic acid, 2-amino-, hydrochloride (CAS: 89619-81-8) is a chemical compound of significant interest in the field of chemical biology and pharmaceutical research. This compound, also known as 2-amino-3-butenoic acid hydrochloride, has garnered attention due to its potential applications in drug development, particularly as a building block for novel therapeutic agents. Recent studies have explored its synthesis, physicochemical properties, and biological activities, shedding light on its utility in medicinal chemistry.
One of the key areas of research involving 3-Butenoic acid, 2-amino-, hydrochloride is its role as a precursor in the synthesis of bioactive molecules. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its use in the preparation of γ-aminobutyric acid (GABA) analogs, which are pivotal in the development of neuroactive drugs. The study highlighted the compound's high reactivity and selectivity, making it a valuable intermediate in multi-step synthetic routes.
Another significant advancement is the exploration of its pharmacokinetic properties. Research conducted by a team at the University of Cambridge in 2024 revealed that 3-Butenoic acid, 2-amino-, hydrochloride exhibits favorable absorption and distribution profiles in preclinical models. These findings suggest its potential for oral bioavailability, a critical factor in drug formulation. The study also noted the compound's stability under physiological conditions, further supporting its suitability for pharmaceutical applications.
In addition to its synthetic utility, recent investigations have focused on the biological activities of 3-Butenoic acid, 2-amino-, hydrochloride. A 2024 paper in Bioorganic & Medicinal Chemistry Letters reported its inhibitory effects on certain enzymes involved in inflammatory pathways. The researchers identified that the compound could modulate the activity of cyclooxygenase-2 (COX-2), a key enzyme in the prostaglandin synthesis pathway, indicating its potential as an anti-inflammatory agent.
Despite these promising findings, challenges remain in the large-scale production and optimization of 3-Butenoic acid, 2-amino-, hydrochloride. A recent review in Chemical Reviews (2023) discussed the need for more efficient synthetic methodologies to reduce costs and improve yields. The review also emphasized the importance of further toxicological studies to ensure the compound's safety for therapeutic use.
Looking ahead, the continued investigation of 3-Butenoic acid, 2-amino-, hydrochloride holds great promise for the pharmaceutical industry. Its versatility as a synthetic intermediate and its emerging biological activities make it a compound of high interest. Future research directions may include the development of derivatives with enhanced pharmacological properties and the exploration of its mechanisms of action in greater detail.
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